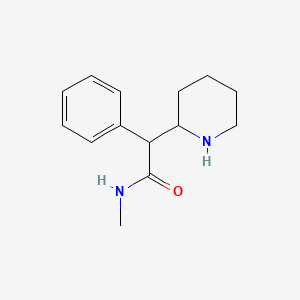

N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide

Description

N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a phenyl group, a piperidine ring, and an N-methyl substituent. The compound is a diastereomeric mixture, and its stereochemistry may influence biological interactions.

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-methyl-2-phenyl-2-piperidin-2-ylacetamide |

InChI |

InChI=1S/C14H20N2O/c1-15-14(17)13(11-7-3-2-4-8-11)12-9-5-6-10-16-12/h2-4,7-8,12-13,16H,5-6,9-10H2,1H3,(H,15,17) |

InChI Key |

JAHOELAZMQBMSO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like dry dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines .

Scientific Research Applications

Pharmacological Applications

1.1 Central Nervous System Stimulant

N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide is a precursor to methylphenidate, which acts as a central nervous system stimulant. Methylphenidate is approved for treating ADHD and narcolepsy, functioning by increasing dopamine and norepinephrine levels in the brain, thereby enhancing attention and focus in individuals with ADHD . Its pharmacokinetics allow for various formulations, including immediate-release and extended-release options, which provide flexibility in treatment regimens .

1.2 Opioid Receptor Ligands

Research has indicated that derivatives of this compound can exhibit activity at opioid receptors. For instance, studies on related compounds have shown moderate to good binding affinities towards the μ-opioid receptor, suggesting potential applications in pain management or opioid addiction therapies . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance selectivity and potency at these receptors .

Case Studies

3.1 Methylphenidate Development

The development of methylphenidate from this compound has been documented extensively. A notable case involved optimizing the reaction conditions to improve yield and purity. By modifying reaction parameters such as temperature and solvent choice, researchers achieved yields exceeding 70% for methylphenidate production, demonstrating the compound's utility in pharmaceutical manufacturing .

3.2 Opioid Ligand Research

Recent studies have focused on designing novel opioid ligands based on the structural framework of this compound. These investigations revealed that certain analogues exhibited high selectivity for μ-opioid receptors with binding affinities in the nanomolar range. Such findings suggest that these compounds could lead to new analgesics with reduced side effects compared to traditional opioids .

Mechanism of Action

The mechanism of action of N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inverse agonist or competitive antagonist at serotonin receptors, particularly 5HT2A and 5HT2C receptors . This interaction can modulate neurotransmitter release and influence various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and properties of N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide and related compounds:

Key Observations :

- N-Methyl Substitution: The addition of an N-methyl group in the target compound may enhance metabolic stability compared to non-methylated analogs like 2-phenyl-2-(piperidin-2-yl)acetamide .

- Piperidine vs. Pyridine/Piperazine : Piperidine-containing analogs (e.g., target compound) may exhibit distinct binding profiles compared to pyridine-based derivatives (e.g., 5RGX) due to differences in ring basicity and conformational flexibility .

- Aromatic Substituents: The phenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 3-cyano in 5RGX) or heterocyclic moieties (e.g., benzothiazolyl in CK-1δ inhibitors), which are critical for target-specific interactions .

Antiviral Activity

- 5RGX and 5RGZ: These pyridine-containing acetamides inhibit SARS-CoV-2 main protease (Mpro) via interactions with His163 and Asn142. Their binding affinities (−22 kcal/mol) suggest stronger inhibition compared to non-heterocyclic acetamides .

- Target Compound: No direct antiviral data are available, but its piperidine ring could mimic pyridine’s interactions in viral protease inhibition if optimized.

Neurological Activity

- CNS-11 and CNS-11g: These derivatives disaggregate alpha-synuclein fibrils, with low hydrogen bond donors/acceptors enhancing CNS penetration.

- Ritalinic Acid Amide : As a methylphenidate metabolite, it highlights the piperidine-acetamide scaffold’s relevance in dopamine reuptake modulation .

Antimicrobial Activity

- N-Benzothiazolyl-2-Phenyl Acetamides : Exhibit broad-spectrum antimicrobial activity (MIC < 6.25 µg/mL against gram-positive bacteria). The target compound’s lack of a benzothiazolyl group may reduce antimicrobial potency but improve selectivity for neurological targets .

Biological Activity

N-Methyl-2-phenyl-2-(piperidin-2-yl)acetamide (also referred to as compound 1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and a phenyl group attached to an acetamide moiety. Its molecular formula is with a molecular weight of approximately 262.36 g/mol. The unique structural features contribute significantly to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit inhibitory effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Escherichia coli | 0.50 - 1.00 | Bactericidal |

| Candida albicans | 1.00 - 2.00 | Fungicidal |

In vitro studies demonstrated that the compound effectively inhibits biofilm formation, which is crucial for treating infections caused by biofilm-forming bacteria .

Antipsychotic Activity

The compound has also been investigated for its antipsychotic properties. Research indicates that it interacts with neurotransmitter systems, particularly dopamine receptors, which are implicated in psychotic disorders. The pharmacological profile suggests that it may serve as a potential treatment for schizophrenia and related conditions .

The biological activities of this compound can be attributed to its ability to modulate various molecular targets:

- DNA Gyrase Inhibition : The compound displays DNA gyrase inhibitory activity with an IC50 of 31.64 μM, suggesting potential applications in treating bacterial infections .

- Dihydrofolate Reductase (DHFR) Inhibition : It has shown significant inhibition of DHFR with an IC50 of 2.67 μM, indicating its potential as an antimicrobial agent through folate pathway disruption .

- Wnt Signaling Pathway Modulation : As a tankyrase inhibitor, it may influence the Wnt/β-catenin signaling pathway, which is crucial in cancer biology, particularly in colorectal cancer and other malignancies .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several derivatives of this compound against common pathogens. The study found that derivatives exhibited varying degrees of activity, with some compounds showing enhanced potency compared to the parent compound.

Antipsychotic Effects in Animal Models

In animal models simulating psychotic symptoms, administration of this compound resulted in a significant reduction in hyperactivity and stereotyped behaviors, supporting its potential as an antipsychotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.